![molecular formula C22H23NO5 B2984137 4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 905428-70-8](/img/structure/B2984137.png)
4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that islong to the class of compounds known as benzo[f][1,4]oxazepines. These are polycyclic compounds containing a benzene ring fused to a [1,4]oxazepine. The [1,4]oxazepine is a seven-membered heterocyclic ring consisting of one oxygen atom, one nitrogen atom, and five carbon atoms .
Wissenschaftliche Forschungsanwendungen
Scientific Research on Similar Compounds
Tyrosine Pathway Disorders
Nitisinone, a drug used for treating hereditary tyrosinaemia type 1 (HT-1), operates by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), showcasing the importance of compounds that interact with tyrosine metabolism in treating metabolic disorders. This highlights the potential research interest in similar compounds for their biochemical interactions and therapeutic possibilities in metabolic diseases (E. Lock, L. Ranganath, O. Timmis, 2014).
Neurotransmitter Metabolism
Research into the metabolism of neurotransmitters, such as dopamine and norepinephrine, often explores compounds that can influence or indicate the status of these biochemical pathways. For instance, studies on MPTP-induced parkinsonism and its effects on dopamine metabolites provide insights into how structural analogs could be used to understand or influence neurotransmitter systems (R. Burns, P. LeWitt, M. Ebert, H. Pakkenberg, I. Kopin, 1985).
Environmental and Human Exposure
Investigations into the occurrence and exposure levels of various chemical compounds, such as parabens and their metabolites in indoor dust and human samples, underscore the importance of research into environmental health and safety. Such studies help in understanding the potential human exposure risks and set the stage for examining the impact of similar compounds on public health (Lei Wang, Chunyang Liao, Fang Liu, Qian Wu, Ying Guo, Hyo-Bang Moon, H. Nakata, K. Kannan, 2012).
Biomonitoring and Health Risk Assessment
The study of human biomonitoring data to assess the trends in exposure to compounds like lysmeral and their metabolites provides critical information on public exposure levels over time. This can lead to better risk assessment models and inform regulatory decisions on compound use in consumer products (Max Scherer, Wolf Petreanu, Till Weber, G. Scherer, Nikola Pluym, M. Kolossa-Gehring, 2020).
Wirkmechanismus
Target of Action
It’s known that dibenzo[b,f][1,4]oxazepine (dbo) derivatives, which this compound is a part of, have a wide array of pharmacological activities . They have been found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and lachrymatory agents .
Mode of Action
The general class of dbo derivatives to which this compound belongs has been associated with various modes of action depending on the specific derivative and its targets .
Biochemical Pathways
Given the broad range of pharmacological activities associated with dbo derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Dbo derivatives have been associated with a variety of physiological effects depending on their specific targets .
Eigenschaften
IUPAC Name |
4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-4-7-20-22(26)23(21(25)15-8-5-6-9-19(15)28-20)13-17(24)16-12-14(2)10-11-18(16)27-3/h5-6,8-12,20H,4,7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTVHHFCJNQSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.